Molecular Weight and Scaffold Complexity: A Minimalist Architecture for SAR Deconvolution
N-(4-propoxyphenyl)quinazolin-4-amine (MW 279.34 Da) is substantially smaller and less complex than clinically advanced 4-anilinoquinazolines. Erlotinib (MW 393.4 Da) carries 6,7-bis(2-methoxyethoxy) substituents and a 3-ethynylphenyl group, while gefitinib (MW 446.9 Da) bears 7-methoxy-6-(3-morpholinopropoxy) and a 3-chloro-4-fluorophenyl moiety [1]. The target compound's lower molecular weight and reduced rotatable bond count (5 vs. 10 for erlotinib) correlate with improved ligand efficiency metrics, making it a superior starting point for fragment-based or property-driven lead optimization where molecular complexity must be systematically incremented [2].
| Evidence Dimension | Molecular weight (Da) and heavy atom count |
|---|---|
| Target Compound Data | MW = 279.34 Da; 21 heavy atoms; 5 rotatable bonds |
| Comparator Or Baseline | Erlotinib: MW = 393.4 Da, 29 heavy atoms, 10 rotatable bonds; Gefitinib: MW = 446.9 Da, 31 heavy atoms, 9 rotatable bonds |
| Quantified Difference | Target is 29% lighter than erlotinib and 37% lighter than gefitinib by molecular weight |
| Conditions | Calculated molecular descriptors from PubChem and DrugBank entries |
Why This Matters
Lower molecular weight directly impacts ligand efficiency (LE = 1.4 × pIC50 / heavy atom count), which is a critical selection criterion for hit-to-lead and lead optimization procurement decisions [2].
- [1] PubChem. N-(4-propoxyphenyl)quinazolin-4-amine (CID entry). Erlotinib (CID 176870). Gefitinib (CID 123631). National Center for Biotechnology Information. Accessed via pubchem.ncbi.nlm.nih.gov. View Source
- [2] Hopkins AL, Groom CR, Alex A. Ligand efficiency: a useful metric for lead selection. Drug Discov Today. 2004;9(10):430-431. doi:10.1016/S1359-6446(04)03069-7. PMID: 15109945. View Source
